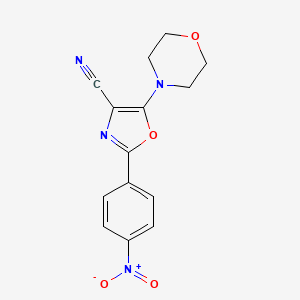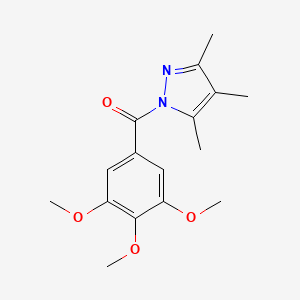![molecular formula C23H22N4O2 B5676357 3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline](/img/structure/B5676357.png)
3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound belongs to a class of heterocyclic compounds combining elements of pyridine and quinoline structures. These compounds are notable for their complex molecular frameworks and have been studied for various synthetic applications and properties. They are typically involved in the synthesis and study of nitrogen-bearing heterocyclic scaffolds, which are important in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves multi-step reactions, including annulations and cyclizations. Techniques such as [3+1+1+1] annulation using dimethyl sulfoxide (DMSO) as a dual-methine synthon have been developed for the synthesis of 3-arylquinolines from arylamines and arylaldehydes (Yang et al., 2022). Additionally, eco-friendly methods using ionic liquids for the synthesis of fused quinoline derivatives, such as tetracyclic pyrrolidine/isoxazolidine fused pyrano[3,2-h]quinolines, have been reported (Hazra et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen atoms within the heterocyclic framework, contributing to their unique chemical behavior and properties. The stereochemistry and electronic structure are crucial for their reactivity and interaction with other molecules. Structural elucidation is typically achieved through techniques like X-ray crystallography, NMR, and computational modeling.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. These reactions are influenced by the electronic and steric properties of the quinoline framework and its substituents. The reactivity patterns are essential for the further functionalization and application of these compounds in different chemical contexts.
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystalline structure, of quinoline derivatives are significantly affected by their molecular structure. These properties are important for determining the conditions under which these compounds can be used and processed in chemical and material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of quinoline derivatives, are influenced by the nitrogen atoms and the conjugated system present in their structures. These properties determine their behavior in chemical reactions and their interactions with other molecules, which is crucial for their applications in catalysis, synthetic chemistry, and as intermediates in the synthesis of more complex molecules.
- (Yang et al., 2022): Discussion on the annulation approach for quinoline synthesis.
- (Hazra et al., 2013): Details on eco-friendly synthesis methods for fused quinoline derivatives.
- More studies and examples can be found in the links provided within the synthesis and chemical properties sections.
属性
IUPAC Name |
pyridin-2-yl-[(1S,5R)-6-(quinoline-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22(18-11-17-5-1-2-6-20(17)25-12-18)27-14-16-8-9-19(27)15-26(13-16)23(29)21-7-3-4-10-24-21/h1-7,10-12,16,19H,8-9,13-15H2/t16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAACRWRGERESBE-QFBILLFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=CC=CC=C4N=C3)C(=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=CC=CC=C4N=C3)C(=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5676297.png)
![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![2-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-5-carboxamide dihydrochloride](/img/structure/B5676312.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5676332.png)

![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
![1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5676358.png)